molecular formula C18H22N6S B6754088 4-Propan-2-yl-2-[1-(6-pyrazol-1-ylpyrazin-2-yl)piperidin-3-yl]-1,3-thiazole

4-Propan-2-yl-2-[1-(6-pyrazol-1-ylpyrazin-2-yl)piperidin-3-yl]-1,3-thiazole

Cat. No.: B6754088
M. Wt: 354.5 g/mol
InChI Key: KTNRLIUEEXPBIB-UHFFFAOYSA-N
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Description

4-Propan-2-yl-2-[1-(6-pyrazol-1-ylpyrazin-2-yl)piperidin-3-yl]-1,3-thiazole is a complex organic compound featuring a thiazole ring, a piperidine ring, and a pyrazole-pyrazine moiety

Properties

IUPAC Name

4-propan-2-yl-2-[1-(6-pyrazol-1-ylpyrazin-2-yl)piperidin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6S/c1-13(2)15-12-25-18(21-15)14-5-3-7-23(11-14)16-9-19-10-17(22-16)24-8-4-6-20-24/h4,6,8-10,12-14H,3,5,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNRLIUEEXPBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C2CCCN(C2)C3=NC(=CN=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propan-2-yl-2-[1-(6-pyrazol-1-ylpyrazin-2-yl)piperidin-3-yl]-1,3-thiazole typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Construction of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Attachment of the Pyrazole-Pyrazine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry to enhance reaction efficiency, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitrogens in the pyrazole and pyrazine rings using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound’s derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of multiple heterocyclic rings enhances its binding affinity to biological macromolecules.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its structural complexity allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 4-Propan-2-yl-2-[1-(6-pyrazol-1-ylpyrazin-2-yl)piperidin-3-yl]-1,3-thiazole involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and van der Waals forces with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Propan-2-yl-2-[1-(6-pyrazol-1-ylpyrazin-2-yl)piperidin-3-yl]-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-Propan-2-yl-2-[1-(6-pyrazol-1-ylpyrazin-2-yl)piperidin-3-yl]-1,3-imidazole: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 4-Propan-2-yl-2-[1-(6-pyrazol-1-ylpyrazin-2-yl)piperidin-3-yl]-1,3-thiazole lies in its thiazole ring, which imparts distinct electronic properties and reactivity compared to oxazole and imidazole analogs. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.

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